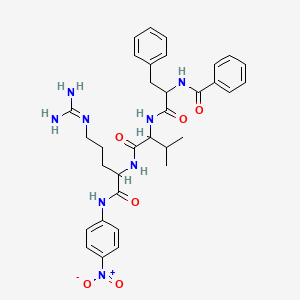
Benzoyl-fvr-pna
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl-fvr-pna involves the preparation of protected monomers, which is preferably carried out in solution . The elongation of the peptide chain is performed on a solid support, and the choice of amino and base protecting groups is crucial for successful synthesis . The compound is synthesized by coupling the amino acids phenylalanine (Phe), valine (Val), and arginine (Arg) with a benzoyl group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus .
Industrial Production Methods: These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl-fvr-pna undergoes various chemical reactions, including hydrolysis, which is catalyzed by proteases . The hydrolysis of the peptide bond between the arginine and p-nitroanilide groups results in the release of p-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include proteases such as trypsin and kallikrein . The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a chromogenic compound that can be detected and quantified using spectrophotometric methods .
Aplicaciones Científicas De Investigación
Benzoyl-fvr-pna is widely used in scientific research for the study of protease activity. It serves as a substrate in assays designed to measure the enzymatic activity of serine proteases, including kallikrein-related peptidase 4 (KLK4) . These assays are crucial for understanding the role of proteases in various biological processes, such as cancer progression, inflammation, and blood coagulation .
In addition to its use in biochemical assays, this compound is employed in the development of fluorescence-based sensors for detecting protease activity . These sensors rely on the hydrolysis of the peptide substrate to generate a fluorescent signal, which can be used to monitor enzyme kinetics and activity in real-time .
Mecanismo De Acción
The mechanism of action of Benzoyl-fvr-pna involves its hydrolysis by proteases, which cleave the peptide bond between the arginine and p-nitroanilide groups . This hydrolysis releases p-nitroaniline, a chromogenic compound that can be detected spectrophotometrically . The activity of the protease can be quantified based on the amount of p-nitroaniline produced .
Comparación Con Compuestos Similares
Benzoyl-fvr-pna belongs to the class of oligopeptides, which are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . Similar compounds include other peptide substrates used in protease assays, such as Benzoyl-Arg-pNA and Acetyl-Phe-Val-Arg-pNA . This compound is unique in its high specificity for certain proteases, such as KLK4, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C33H40N8O6 |
|---|---|
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36) |
Clave InChI |
QQVNCBCBFNWLJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


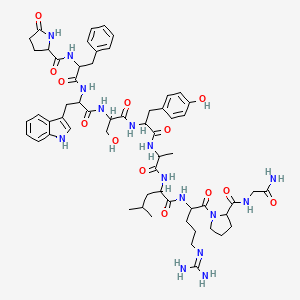
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
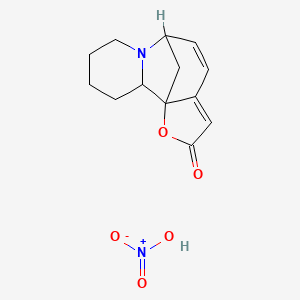
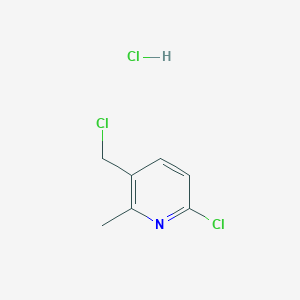
![8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)

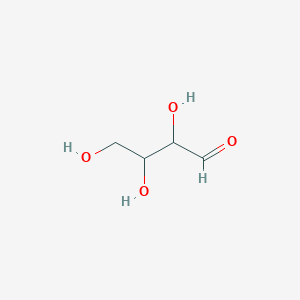
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide](/img/structure/B12317290.png)
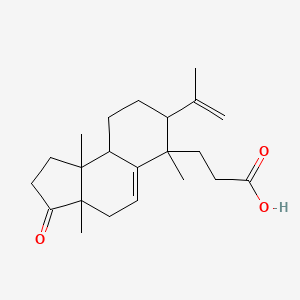
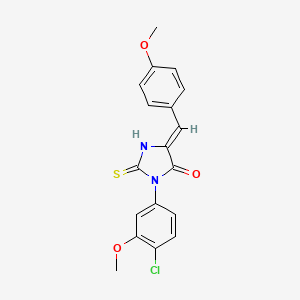
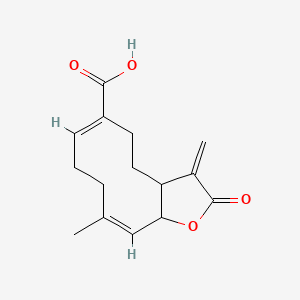
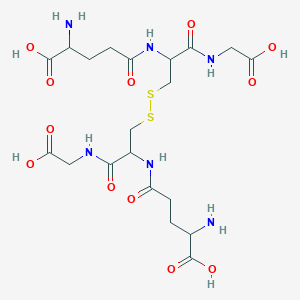
![1-(4-chlorophenyl)-3-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12317328.png)
